molecular formula C51H34N6Na6O23S6 B1682722 Suramin sodium CAS No. 129-46-4

Suramin sodium

Cat. No. B1682722
CAS RN: 129-46-4
M. Wt: 1429.2 g/mol
InChI Key: VAPNKLKDKUDFHK-UHFFFAOYSA-H
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Description

Suramin Sodium is an organic sodium salt that is the hexasodium salt of suramin . It is an FDA-approved drug for African sleeping sickness and river blindness . It has a role as an antinematodal drug, a trypanocidal drug, an antineoplastic agent, an angiogenesis inhibitor, an apoptosis inhibitor, an EC 2.7.11.13 (protein kinase C) inhibitor, a GABA antagonist, a GABA-gated chloride channel antagonist, a purinergic receptor P2 antagonist, and a ryanodine receptor agonist .


Synthesis Analysis

Suramin is synthesized from the antitrypanosomal activity of the dye trypan blue, synthesized in 1904 by Paul Ehrlich . Bayer made a series of colorless and more potent derivatives . Molecule 205 was suramin, synthesized by Oskar Dressel, Richard Kothe, and Bernhard Heymann in 1916 .


Molecular Structure Analysis

The molecular formula of Suramin Sodium is C51H34N6Na6O23S6 . The molecular weight is 1429.2 g/mol . The IUPAC name is hexasodium;8- [ [4-methyl-3- [ [3- [ [3- [ [2-methyl-5- [ (4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate .


Chemical Reactions Analysis

Suramin is a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and acts by blocking the binding of RNA to the enzyme . In biochemical assays, suramin and its derivatives are at least 20-fold more potent than remdesivir .


Physical And Chemical Properties Analysis

Suramin Sodium has a molecular weight of 1429.2 g/mol . The molecular formula is C51H34N6Na6O23S6 . The IUPAC name is hexasodium;8- [ [4-methyl-3- [ [3- [ [3- [ [2-methyl-5- [ (4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate .

Scientific Research Applications

Blocking Gsα in Fibrous Dysplasia

Suramin sodium (SS) demonstrates promise in treating fibrous dysplasia (FD) by inhibiting the activation of Gsα. A novel drug delivery system using bone-targeted, pH-sensitive nanoparticles has been developed to deliver SS efficiently to lesion sites, showing high potential in inhibiting FD cell proliferation (Lv et al., 2016).

Broad Spectrum Applications

Suramin's multifunctionality extends to treating acute human sleeping sickness, with potential applications in cancer, viral diseases, snakebite, and autism. The drug's polypharmacology and cellular uptake mechanisms are under investigation to identify more specific and less toxic molecules for its wide array of potential applications (Wiedemar et al., 2019).

Nanocarrier for Drug Delivery

Suramin has been encapsulated in periodic mesoporous organosilica nanoparticles for targeted drug delivery, showing low toxicity and effective delivery to cells. This development opens new treatment strategies with high efficiency and minimal adverse effects on healthy tissues (Knežević et al., 2019).

Treatment of Metastatic Breast Cancer

In the context of metastatic triple-negative breast cancer (TNBC), suramin, combined with a chemotherapeutic agent, has been explored for its potential to inhibit cancer cell migration and invasion, as well as angiogenesis, without inducing significant toxicities. This approach could significantly reduce tumor burden and extend the lifespan of affected animals (Cheng et al., 2019).

Cartilage Damage Protection

Suramin has shown potential in protecting against cartilage damage in osteoarthritis by interacting with tissue inhibitor of metalloproteinase-3 (TIMP3), leading to increased glycosaminoglycans in the articular cartilage and reduced activity of catabolic enzymes (Guns et al., 2017).

Inhibition of SARS-CoV-2 RNA Polymerase

Suramin has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), acting by blocking RNA binding to the enzyme. Its potential exceeds that of remdesivir, presenting a structural mechanism for a nonnucleotide inhibitor of SARS-CoV-2 RdRp (Yin et al., 2021).

Safety And Hazards

Suramin Sodium should be handled with personal protective equipment. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe vapors/dust .

Future Directions

Suramin has been shown to inhibit the replication of a wide range of viruses, including enteroviruses, Zika virus, Chikungunya, Ebola viruses, and SARS-CoV-2 . These results suggest that inhibition of live virus infection occurs through dual SARS-CoV-2 targets of S-protein binding and previously reported RNA-dependent RNA polymerase inhibition and offers the possibility for this and other polysulfated molecules to be used as potential therapeutic and prophylactic options against COVID-19 .

properties

IUPAC Name

hexasodium;8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H40N6O23S6.6Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;;;;;;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPNKLKDKUDFHK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H34N6Na6O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145-63-1 (Parent)
Record name Suramin Hexasodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30156024
Record name Suramin Hexasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water Very soluble (mg/mL), Ethyl alcohol Slightly soluble (mg/mL), Chloroform Insoluble (mg/mL), Ethyl ether Insoluble (mg/mL)
Record name SURAMIN SODIUM
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/34936%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Suramin sodium

CAS RN

129-46-4
Record name Suramin Hexasodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suramin Hexasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suramin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SURAMIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89521262IH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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